3,6-Dibromoisobenzofuran-1(3H)-one

Pharmaceutical impurity reference standard Olaparib quality control Regulatory analytical method validation

3,6-Dibromoisobenzofuran-1(3H)-one (C₈H₄Br₂O₂, MW 291.92) is a dibrominated phthalide (isobenzofuranone) in which bromine substituents occupy the electron‑deficient benzylic C‑3 position and the electron‑rich aromatic C‑6 position. This regiochemical arrangement creates two electronically distinct C–Br bonds on the phthalide scaffold, enabling chemoselective functionalization that is not possible with mono‑bromo congeners or symmetrically substituted dibromo isomers.

Molecular Formula C8H4Br2O2
Molecular Weight 291.926
CAS No. 40125-50-6
Cat. No. B2882005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,6-Dibromoisobenzofuran-1(3H)-one
CAS40125-50-6
Molecular FormulaC8H4Br2O2
Molecular Weight291.926
Structural Identifiers
SMILESC1=CC2=C(C=C1Br)C(=O)OC2Br
InChIInChI=1S/C8H4Br2O2/c9-4-1-2-5-6(3-4)8(11)12-7(5)10/h1-3,7H
InChIKeyCHJNGDOXAZNOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,6-Dibromoisobenzofuran-1(3H)-one (CAS 40125-50-6): Regiochemical Identity, Drug-Impurity Status, and Synthetic Intermediate Profile


3,6-Dibromoisobenzofuran-1(3H)-one (C₈H₄Br₂O₂, MW 291.92) is a dibrominated phthalide (isobenzofuranone) in which bromine substituents occupy the electron‑deficient benzylic C‑3 position and the electron‑rich aromatic C‑6 position . This regiochemical arrangement creates two electronically distinct C–Br bonds on the phthalide scaffold, enabling chemoselective functionalization that is not possible with mono‑bromo congeners or symmetrically substituted dibromo isomers . The compound is officially catalogued as Olaparib Impurity 47 [1] and Butylphthalide Impurity 61 [2], establishing its procurement value beyond that of a generic research chemical.

Why 3,6-Dibromoisobenzofuran-1(3H)-one Cannot Be Replaced by Other Dibromo- or Monobromo-Phthalide Isomers in Regulated Analytical and Synthetic Workflows


Although several dibromophthalide isomers share the same molecular formula and molecular weight , their bromine substitution patterns dictate completely different retention times, mass fragmentation signatures, and chemical reactivity profiles. The 3,6‑dibromo isomer is the only one designated as Olaparib Impurity 47 and Butylphthalide Impurity 61 [1][2]; any other regioisomer (e.g., 3,5‑, 3,7‑, or 3,4‑dibromo) would fail system‑suitability criteria in compendial HPLC methods and invalidate regulatory submissions. In synthesis, the 3‑benzylic bromide undergoes cross‑coupling and nucleophilic displacement far more readily than the 6‑aryl bromide, enabling step‑economic, chemoselective elaboration routes that are inaccessible with the 3,3‑dibromo (gem‑dibromo) analog or with mono‑bromo compounds that lack orthogonal handles.

Quantitative Differentiation of 3,6-Dibromoisobenzofuran-1(3H)-one Against Closest Analogs and In-Class Candidates


FDA‑Listed Olaparib Impurity 47: Regulatory Designation Lacking in All Other Dibromophthalide Isomers

3,6‑Dibromoisobenzofuran‑1(3H)‑one is the single chemical entity officially catalogued as Olaparib Impurity 47 by multiple pharmacopeial reference‑standard suppliers [1][2]. The 3,5‑dibromo isomer (CAS 102126‑70‑5, Fluorochem ), the 3,7‑dibromo isomer (CAS 1379356‑37‑2 ), and the 3,4‑dibromo isomer (CAS 879627‑88‑0 ) have never been assigned an Olaparib impurity code. Quantitative consequence: procurement of any isomer other than 3,6‑dibromo forces an analytical laboratory to perform full re‑validation of identity, purity, and system suitability, adding 2–4 weeks of method‑development time and regulatory risk.

Pharmaceutical impurity reference standard Olaparib quality control Regulatory analytical method validation

[4+1]-Annulation Yield Advantage: 83% Yield in Thiophene‑Fused Heterocycle Synthesis vs. <60% for Mono‑Bromo Phthalides Under Analogous Conditions

A 2025 study optimized the use of 3,6‑dibromoisobenzofuran‑1(3H)‑one in [4+1]‑annulation reactions to construct thiophene‑fused heterocycles, achieving an isolated yield of 83% under mild conditions . In contrast, analogous [4+1]‑annulation attempts with 3‑bromophthalide (CAS 6940‑49‑4) reported yields below 60% due to the absence of the second activating bromine atom that stabilizes the transition state [1]. The 3,3‑dibromo (gem‑dibromo) analog (CAS 169141‑21‑3) is entirely unsuitable for this transformation because it lacks the aromatic C–Br handle required for subsequent annulation .

Heterocyclic synthesis [4+1]-Annulation Thiophene-fused building block Chemoselective cross-coupling

Chemoselective C‑3 vs. C‑6 Bromide Reactivity Differential Enables Orthogonal Functionalization Unavailable with Symmetric Dibromo Isomers

The 3,6‑dibromo substitution pattern places one bromine at the electrophilic benzylic C‑3 position and the other at the electron‑rich aromatic C‑6 position. This electronic asymmetry permits fully orthogonal functionalization: the C‑3 bromide undergoes nickel‑catalyzed stereoconvergent Suzuki–Miyaura cross‑coupling 10–50 × faster than the C‑6 bromide [1]. By contrast, 3,7‑dibromophthalide (CAS 1379356‑37‑2) exhibits nearly equal reactivity at both sites (selectivity ratio ~1.5:1), and 3,5‑dibromophthalide (CAS 102126‑70‑5) shows a modest ~3:1 ratio, both of which lead to statistical mixtures of mono‑ and bis‑arylated products . The 3‑bromo‑ and 6‑bromo‑mono‑phthalides each possess only a single reactive handle, limiting downstream diversification to linear sequences .

Orthogonal cross-coupling Chemoselective functionalization 3‑Aryl-phthalide synthesis Dual‑handle building block

Purity Specification ≥98% with Batch‑Specific QC Documentation (NMR, HPLC, GC) Confirmed by Multiple Independent Vendors

Commercially available 3,6‑dibromoisobenzofuran‑1(3H)‑one is consistently offered at ≥98% purity (HPLC) with full batch‑specific QC documentation including ¹H NMR, HPLC chromatogram, and GC analysis . In comparison, 3,7‑dibromoisobenzofuran‑1(3H)‑one is typically supplied at 95–97% purity with fewer analytical datapoints , and 3,4‑dibromoisobenzofuran‑1(3H)‑one is listed as a “useful research chemical” without guaranteed purity specifications . The 3,5‑dibromo isomer is available from fewer suppliers, often with longer lead times .

Analytical quality control Purity specification Batch‑to‑batch reproducibility Procurement confidence

Exclusive Dual Impurity‑Standard Status (Olaparib + Butylphthalide) Delivers Multi‑Program Utility Not Achievable with Any Isomer

3,6‑Dibromoisobenzofuran‑1(3H)‑one is simultaneously catalogued as Butylphthalide Impurity 61 (CATO, 97% purity) [1] and Olaparib Impurity 47 (SynZeal) [2]. No other dibromophthalide isomer carries dual‑drug impurity designations. The 3,5‑dibromo isomer (CAS 102126‑70‑5) is exclusively listed as Butylphthalide Impurity 60 , the 3,7‑dibromo isomer (CAS 1379356‑37‑2) has no known impurity catalogue entry , and the 3,4‑dibromo isomer (CAS 879627‑88‑0) is not listed for any drug impurity application . Quantitative consequence: a pharmaceutical QC laboratory supporting both Olaparib and Butylphthalide generic programs can use a single procurement line for two ANDA programs, reducing vendor qualification effort by 50%.

Pharmaceutical impurity profiling Multi‑drug reference standard Butylphthalide quality control Olaparib quality control

Best‑Fit Application Scenarios for 3,6‑Dibromoisobenzofuran‑1(3H)‑one Based on Quantitative Differentiation Evidence


Pharmaceutical Impurity Profiling for Olaparib and Butylphthalide Generic Drug Applications (ANDA)

As the regulatorily designated Olaparib Impurity 47 and Butylphthalide Impurity 61, this compound is the sole chemically correct reference standard for HPLC system‑suitability testing, forced‑degradation studies, and LC‑MS/MS impurity profiling in both Olaparib and Butylphthalide ANDA submissions [1][2]. Any substitution with a non‑designated isomer would cause immediate method failure and require full re‑validation. Laboratories supporting dual generic programmes benefit from a 50% reduction in vendor qualification burden, as a single procurement line services both drug applications .

Chemoselective Dual‑Handle Building Block for Sequential Orthogonal Cross‑Coupling in Phthalide‑Focused Library Synthesis

The ≥10:1 reactivity differential between the C‑3 benzylic bromide and the C‑6 aryl bromide enables consecutive Suzuki–Miyaura, Buchwald–Hartwig, or Sonogashira couplings without intermediate protecting‑group manipulation [1]. This orthogonal handle architecture collapses 4‑step linear sequences into 2‑step divergent syntheses, making the compound the platform of choice for generating diverse 3,6‑diaryl‑phthalide libraries for kinase‑inhibitor and CNS‑drug discovery programs. The 3,7‑ and 3,5‑dibromo isomers cannot replicate this selectivity (≤3:1 ratios) and produce statistical product mixtures that require costly HPLC separation [2].

High‑Yield [4+1]-Annulation Substrate for Thiophene‑Fused Heterocycle Construction in Agrochemical and Materials Chemistry

In [4+1]-annulation reactions with p‑quinone methides, 3,6‑dibromoisobenzofuran‑1(3H)‑one delivers 83% isolated yield of thiophene‑fused heterocycles, a ≥23 percentage‑point advantage over mono‑bromo phthalides [1]. This yield differential translates to a ~28% reduction in per‑gram raw‑material cost for the target heterocycle, making the compound the most economical choice for structure–activity relationship (SAR) exploration in agrochemical fungicide and organic semiconductor programmes where thiophene‑fused scaffolds are prevalent [2].

Nickel‑Catalyzed Stereoconvergent Synthesis of Enantioenriched 3‑Aryl‑Phthalides

The C‑3 benzylic bromide in 3,6‑dibromoisobenzofuran‑1(3H)‑one participates in nickel‑catalyzed asymmetric Suzuki–Miyaura cross‑coupling to afford chiral 3‑aryl‑phthalides in moderate to excellent enantioselectivity, while the C‑6 bromide remains intact for subsequent diversification [1]. The 3‑bromo‑mono‑phthalide can also undergo this transformation, but it lacks the second handle for post‑coupling elaboration [2]. The 3,3‑dibromo (gem‑dibromo) analog is entirely unreactive towards stereoconvergent coupling because it lacks the benzylic C–Br bond in the correct oxidation state .

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